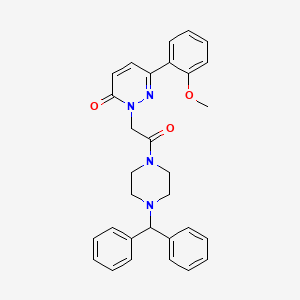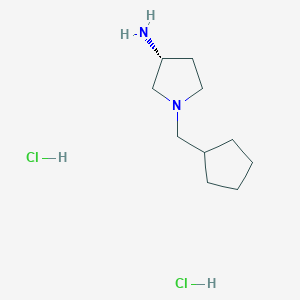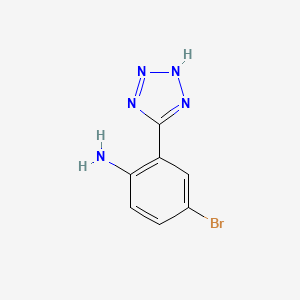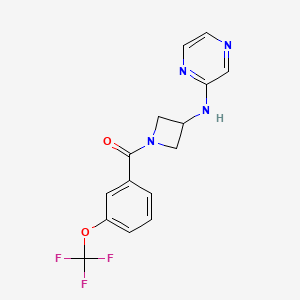
2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one" is a chemical entity that appears to be related to a class of compounds with central nervous system activity and potential pharmacological properties. The structure suggests the presence of a benzhydrylpiperazine moiety, which is known to be pharmacologically active, particularly in the context of cancer cell proliferation inhibition and apoptosis induction, as well as alpha(1)-adrenoceptor antagonism .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including reductive amination, and the use of high-resolution spectroscopic techniques for characterization . For instance, the synthesis of N-benzhydrylpiperazine conjugates with 1,3,4-oxadiazoles has been reported to yield compounds with significant antiproliferative effects against cancer cells . Similarly, the synthesis of imidazo[1,2-b]pyridazines has been achieved, which are structurally related to the compound and have shown CNS activity .
Molecular Structure Analysis
The molecular structure of the compound includes several pharmacophoric elements that are known to interact with biological targets. The benzhydrylpiperazine core is a common feature in molecules with alpha(1)-adrenoceptor blocking properties . The pyridazin-3(2H)-one moiety is another important structural element that has been incorporated into various compounds to enhance biological activity .
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo specific chemical reactions. For example, a dehydrogenation reaction has been reported for the synthesis of related pyridazinone derivatives . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic rings and the nature of the heterocyclic components.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. These properties include solubility, stability, and the ability to cross biological membranes, which are critical for their potential use as pharmacological agents .
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Agents
- Sharma and Bansal (2016) synthesized derivatives of pyridazin-3(2H)-ones, including the compound , which showed potential as anti-inflammatory and analgesic agents. They noted that these compounds have COX-2 selectivity and do not have ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Monoamine Oxidase (MAO)-A Inhibitors
- Kaya et al. (2017) investigated a series of compounds, including the one of interest, for their ability to inhibit monoamine oxidase A and B. Their study revealed that certain derivatives exhibited selective MAO-A inhibitory activity (Kaya et al., 2017).
Novel Dehydrogenation Reaction
- Nakao et al. (1991) conducted a study focusing on a novel dehydrogenation reaction involving pyridazin-3(2H)-one derivatives. This research provided insights into chemical transformations and synthesis methods for similar compounds (Nakao et al., 1991).
Alpha(1)-Adrenoceptor Antagonists
- Betti et al. (2002) designed compounds including pyridazin-3(2H)-one derivatives to act as alpha(1)-adrenoceptor antagonists, based on a three-dimensional pharmacophore model. Their research aimed to explore the pharmacological properties and potential therapeutic applications of these compounds (Betti et al., 2002).
Anticancer, Antiangiogenic, and Antioxidant Agents
- Kamble et al. (2015) synthesized pyridazin-3(2H)-one derivatives with the goal of evaluating their effects as anticancer, antiangiogenic, and antioxidant agents. This research highlights the potential therapeutic applications of these compounds in oncology and related fields (Kamble et al., 2015).
Propiedades
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O3/c1-37-27-15-9-8-14-25(27)26-16-17-28(35)34(31-26)22-29(36)32-18-20-33(21-19-32)30(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-17,30H,18-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOGVDZJWGAFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide](/img/structure/B3002057.png)

![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)

![(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B3002068.png)




![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)